2-(Cyclopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanoic acid
Description
Propriétés
Formule moléculaire |
C11H17N3O2 |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
2-(cyclopropylamino)-4-(2-methylimidazol-1-yl)butanoic acid |
InChI |
InChI=1S/C11H17N3O2/c1-8-12-5-7-14(8)6-4-10(11(15)16)13-9-2-3-9/h5,7,9-10,13H,2-4,6H2,1H3,(H,15,16) |
Clé InChI |
QEAVKKKMHPLUBY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CN1CCC(C(=O)O)NC2CC2 |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the Cyclopropylamino Group: The cyclopropylamino group can be introduced via a nucleophilic substitution reaction, where a cyclopropylamine reacts with a suitable leaving group on the butanoic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
2-(Cyclopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(Cyclopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the cyclopropylamino group can engage in hydrophobic interactions .
Comparaison Avec Des Composés Similaires
Structural Analog 1: 2-(Cyclopropylamino)-4-(1H-imidazol-1-yl)butanoic Acid (CAS 1342840-00-9)
This analog lacks the 2-methyl group on the imidazole ring (Figure 1). The absence of the methyl substituent reduces steric hindrance, which could increase reactivity but decrease metabolic stability. This compound is listed as a pharmaceutical intermediate by Hairui Chem, suggesting applications in synthesizing bioactive molecules .
Structural Analog 2: 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid (Compound 3)
Reported by Yuan and Zhu (2020), this derivative replaces the imidazole with a benzoimidazole core, incorporating a benzyl(2-hydroxyethyl)amino group at the 5-position . The hydroxyethyl group introduces hydrogen-bonding capacity, which may influence target affinity. Synthesis involves hydrolysis under basic conditions (NaOH) followed by pH adjustment with acetic acid, indicating carboxylate formation and pH-dependent solubility .
Comparative Analysis Table
Research Findings and Implications
- Metabolic Stability : The 2-methyl group in the target compound likely confers resistance to oxidative metabolism compared to Analog 1, as methyl groups often block cytochrome P450-mediated degradation .
- Solubility : Analog 2’s benzoimidazole and benzyl groups may reduce aqueous solubility, necessitating formulation adjustments for bioavailability. In contrast, the target compound’s balance of methyl and cyclopropyl groups could optimize solubility for oral administration.
Q & A
Q. What are the key synthetic routes for 2-(cyclopropylamino)-4-(2-methyl-1H-imidazol-1-yl)butanoic acid, and how do reaction conditions influence yield?
The compound is synthesized via two primary steps: (1) formation of the imidazole ring and (2) introduction of the cyclopropylamino group onto a butanoic acid derivative. Reaction conditions such as temperature, solvent polarity, and catalyst choice (e.g., transition metals for cyclopropane ring formation) critically affect yield. For instance, green chemistry principles (e.g., aqueous solvents) and continuous flow reactors are recommended to enhance efficiency and reduce side reactions .
Q. How is the compound structurally characterized to confirm its identity and purity?
Characterization involves:
- NMR spectroscopy : To verify the presence of the cyclopropylamino group (δ ~1.0–1.5 ppm for cyclopropane protons) and imidazole ring protons (δ ~7.0–7.5 ppm).
- Mass spectrometry (MS) : Molecular ion peak at m/z 223.27 confirms the molecular weight.
- IR spectroscopy : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O stretch) and ~3100 cm⁻¹ (N-H stretch).
- X-ray crystallography : Resolves spatial arrangement of the imidazole and cyclopropane moieties (if crystalline) .
Q. What in vitro assays are typically used to assess its biological activity?
Common assays include:
- Enzyme inhibition studies : Testing interactions with targets like kinases or proteases using fluorescence-based or radiometric assays.
- Receptor binding assays : Competitive displacement studies with labeled ligands (e.g., radioligands for GPCRs).
- Cell viability assays : Evaluation of cytotoxicity in cancer or normal cell lines (e.g., MTT assay). The imidazole ring’s hydrogen-bonding capacity and cyclopropyl group’s hydrophobicity are hypothesized to drive target interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Discrepancies may arise from differences in:
- Assay conditions (e.g., pH, ionic strength, co-solvents).
- Compound purity : Impurities (e.g., unreacted precursors) can skew results; HPLC or LC-MS validation is essential .
- Biological models : Cell line specificity or genetic variations. Systematic replication under standardized protocols and meta-analysis of raw data are recommended to identify confounding variables .
Q. What computational strategies are effective for predicting its molecular targets?
- Molecular docking : Using the compound’s SMILES string (
CC1=NC=CN1CCC(C(=O)O)NC2CC2) to model interactions with protein active sites (e.g., enzymes with imidazole-coordinating metal ions). - QSAR modeling : Correlating structural features (e.g., cyclopropane ring strain, logP) with activity data to prioritize derivatives.
- Machine learning : Training models on databases like ChEMBL to predict off-target effects .
Q. What experimental strategies improve regioselective functionalization of the imidazole ring?
- Protecting groups : Temporarily block the carboxylic acid or cyclopropylamino group during reactions.
- Metal-mediated catalysis : Use palladium or copper catalysts for cross-coupling at the imidazole C-2 or C-4 positions.
- pH control : Adjust reaction medium to favor nucleophilic attack at specific sites .
Q. How can pharmacokinetic properties (e.g., solubility, bioavailability) be optimized?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
